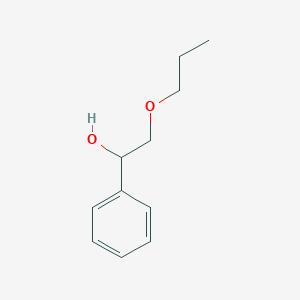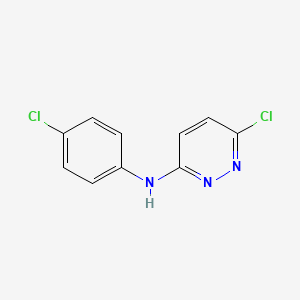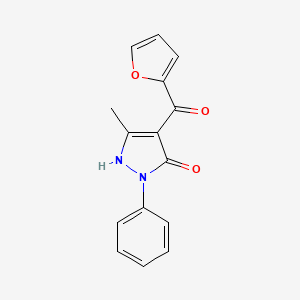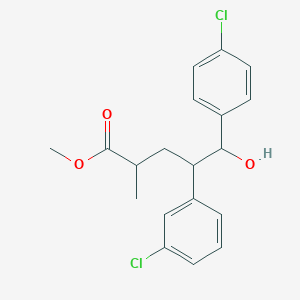
1-Phenyl-2-propoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-propoxyethanol is an organic compound with the chemical formula C11H16O2. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propoxyethanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with propylene oxide, followed by hydrolysis to yield the desired product. Another method includes the reaction of phenol with 2-chloropropanol in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-propoxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other bases facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of 1-phenyl-2-propanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-propoxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-propoxyethanol involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-propoxyethanol can be compared with similar compounds such as:
2-Phenoxyethanol: Similar in structure but with an ether linkage instead of a propoxy group.
1-Phenyl-2-propanol: A reduced form of this compound.
Phenylacetone: An oxidized form with a ketone functional group.
Uniqueness: this compound is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
4249-43-8 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-phenyl-2-propoxyethanol |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
Clé InChI |
MOIIMLOKLBXYSV-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)





![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)
![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)

![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
